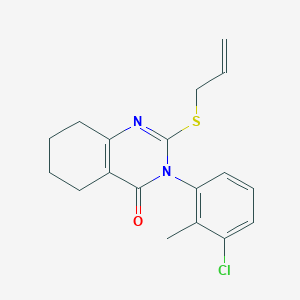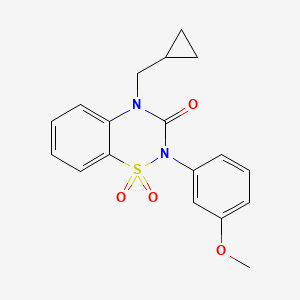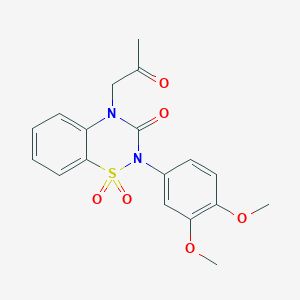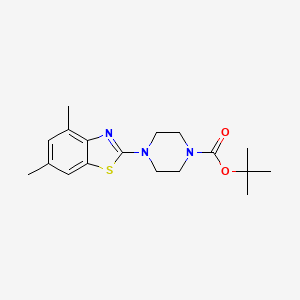![molecular formula C20H22N2O4S2 B6450644 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548981-26-4](/img/structure/B6450644.png)
2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound known for its interesting chemical structure and potential applications in various fields, such as medicinal chemistry and industrial processes. This compound belongs to the class of benzothiadiazines, which are recognized for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione typically involves a series of organic reactions starting from commercially available precursors. Key steps include the formation of the benzothiadiazine ring, followed by functionalization with the oxan-4-yl and methylsulfanyl groups.
Industrial Production Methods: : On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve using catalytic processes, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions, including:
Oxidation and Reduction: : The thiol group can be oxidized to a sulfoxide or sulfone, while the benzothiadiazine core can undergo reduction under suitable conditions.
Substitution Reactions:
Common Reagents and Conditions: : Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles/nucleophiles for substitution reactions.
Major Products Formed: : Depending on the reaction conditions and reagents used, major products may include derivatives with modified thiol, phenyl, or oxan-4-yl groups, potentially leading to a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules.
Biology: : It may be studied for its interactions with biological molecules, including proteins and nucleic acids, due to its unique functional groups.
Medicine: : Researchers may investigate its potential as a therapeutic agent, particularly in areas like anti-inflammatory or anti-cancer drug development.
Industry: : Its chemical properties could make it useful in the development of new materials, catalysis, or as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione exerts its effects largely depends on its interaction with molecular targets. Typically, the compound might:
Interact with enzyme active sites, potentially inhibiting or modifying their activity.
Bind to receptors or ion channels on cell membranes, altering cellular signaling pathways.
Engage in redox reactions that modulate oxidative stress within cells.
Comparison with Similar Compounds
Comparison with Other Benzothiadiazines: : Compared to other benzothiadiazines, this compound’s unique substitution pattern (methylsulfanyl and oxan-4-yl groups) imparts distinct chemical reactivity and biological activity.
List of Similar Compounds
Benzothiadiazine-1,1,3-trione: : The parent structure without substitutions.
Methylsulfanyl Benzothiadiazine: : Without the oxan-4-yl group, to compare reactivity and biological activity.
Oxan-4-yl Benzothiadiazine:
And there you have it! A deep dive into the multifaceted world of 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione. Intrigued or have other compounds you’d like to learn about?
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)-4-(oxan-4-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-27-17-6-4-5-16(13-17)22-20(23)21(14-15-9-11-26-12-10-15)18-7-2-3-8-19(18)28(22,24)25/h2-8,13,15H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVOXULSCFXQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(cyclopropylmethyl)sulfanyl]-3-(4-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6450561.png)
![5-(but-2-yn-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6450566.png)
![N,N-dimethyl-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)benzene-1-sulfonamide](/img/structure/B6450573.png)

![tert-butyl 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450581.png)
![2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450583.png)
![3-benzyl-1-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6450586.png)
![tert-butyl 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450595.png)


![4-ethyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450631.png)
![2-(2-methoxyphenoxy)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450636.png)


